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Compound of Interest

Compound Name: N-Propylsalicylamide

CAS No.: 7461-94-1

Cat. No.: B6618078

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-propylsalicylamide (2-hydroxy-N-

propylbenzamide), a salicylic acid derivative with potential applications in medicinal chemistry

and drug development. This document delves into its chemical identity, synthesis, and known

biological context, offering a technical resource for professionals in the field.

Chemical Identity and Key Identifiers
N-propylsalicylamide is a compound in which the carboxyl group of salicylic acid is replaced

by an N-propylcarboxamide group. This structural modification significantly alters the

physicochemical properties of the parent molecule, influencing its biological activity.
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Identifier Value Source

PubChem CID 81966 PubChem

ChemSpider ID 73932 ChemSpider

IUPAC Name 2-hydroxy-N-propylbenzamide PubChem

Molecular Formula C₁₀H₁₃NO₂ PubChem

Molecular Weight 179.22 g/mol PubChem

SMILES CCCNC(=O)c1ccccc1O PubChem

InChI

InChI=1S/C10H13NO2/c1-2-7-

11-10(13)8-5-3-4-6-9(8)12/h3-

6,12H,2,7H2,1H3,(H,11,13)

PubChem

Synthesis of N-Propylsalicylamide
The synthesis of N-propylsalicylamide can be achieved through the amidation of a salicylic

acid precursor with n-propylamine. A common and effective laboratory-scale method involves

the reaction of methyl salicylate with n-propylamine.

Reaction Principle
The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of n-

propylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester

group in methyl salicylate. This leads to the displacement of the methoxy group and the

formation of the more thermodynamically stable amide bond. The reaction is typically carried

out at elevated temperatures to drive it to completion.

Caption: Synthesis of N-propylsalicylamide from methyl salicylate and n-propylamine.

Experimental Protocol
This protocol outlines a general procedure for the synthesis of N-propylsalicylamide.

Materials:
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Methyl salicylate

n-Propylamine

Round-bottom flask

Reflux condenser

Heating mantle

Separatory funnel

Rotary evaporator

Solvents for extraction and purification (e.g., ethyl acetate, hexane)

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

Reaction Setup: In a round-bottom flask, combine methyl salicylate (1.0 equivalent) with an

excess of n-propylamine (e.g., 2-3 equivalents). The use of excess amine helps to drive the

reaction towards the product.

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction

progress can be monitored by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess n-propylamine under reduced pressure using a rotary evaporator.

Extraction: Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and

transfer it to a separatory funnel. Wash the organic layer sequentially with a dilute acid

solution (e.g., 1 M HCl) to remove any remaining amine, followed by a saturated sodium

bicarbonate solution to remove any unreacted salicylic acid, and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate the solvent using a rotary evaporator to obtain the crude product.
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Purification: The crude N-propylsalicylamide can be purified by recrystallization from a

suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica

gel.

Physicochemical and Spectroscopic Data
Accurate physicochemical and spectroscopic data are crucial for the identification and

characterization of N-propylsalicylamide.

Predicted Physicochemical Properties:

Property Value Source

Melting Point 83-86 °C ENAHANCE

Boiling Point 321.4±11.0 °C at 760 mmHg ENAHANCE

Density 1.1±0.1 g/cm³ ENAHANCE

pKa 10.03±0.10 ENAHANCE

LogP 2.29 ENAHANCE

Expected Spectroscopic Features:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl

group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl,

and a triplet for the methylene group attached to the nitrogen), aromatic protons, and the

amide and hydroxyl protons.

¹³C NMR: The carbon NMR spectrum should display signals for the three distinct carbons of

the propyl group, the carbons of the benzene ring, and the carbonyl carbon.

IR Spectroscopy: The infrared spectrum will likely exhibit a broad absorption band for the O-

H stretch of the phenolic hydroxyl group, N-H stretching and bending vibrations for the

secondary amide, a strong C=O stretching absorption for the amide carbonyl, and C-H

stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.
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Potential Biological Activity and Applications
Salicylamide and its derivatives are known to possess a range of biological activities, including

analgesic, anti-inflammatory, and antipyretic properties. The mechanism of action for many

salicylates is linked to the inhibition of cyclooxygenase (COX) enzymes, which are involved in

the synthesis of prostaglandins.

The N-propyl substitution in N-propylsalicylamide may modulate its biological activity and

pharmacokinetic profile compared to salicylamide. This modification could influence its ability to

cross biological membranes and interact with target enzymes or receptors. As such, N-
propylsalicylamide is a compound of interest for further investigation in drug discovery

programs, particularly in the development of novel anti-inflammatory and analgesic agents.

Conclusion
N-propylsalicylamide is a readily synthesizable derivative of salicylic acid. This guide provides

a foundational understanding of its chemical identity, a practical protocol for its synthesis, and

an overview of its potential biological relevance. The information presented here is intended to

support researchers and drug development professionals in their exploration of this and related

compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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